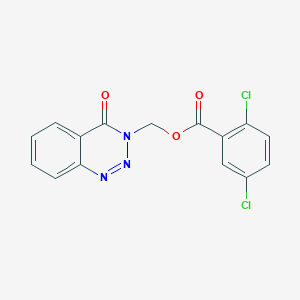
(2R)-2,5,5-Trimethylheptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,5,5-Trimethylheptan-1-ol is a chemical compound that belongs to the class of alcohols. This compound is also known as phytol, which is a diterpene alcohol that is commonly found in plants, especially in green leafy vegetables. Phytol is widely used in scientific research due to its unique properties and applications.
科学的研究の応用
Phytol has various scientific research applications due to its unique properties. It is widely used in the field of biochemistry, especially in the study of the biosynthesis of chlorophyll. Phytol is also used in the study of the metabolism of carotenoids, which are pigments that are commonly found in plants. Phytol is also used in the study of the synthesis of vitamin E, which is an important antioxidant that is essential for human health.
作用機序
Phytol acts as a precursor for the synthesis of various compounds, such as chlorophyll, carotenoids, and vitamin E. Phytol is also known to have antioxidant properties, which can protect cells from oxidative damage. Additionally, phytol has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Biochemical and Physiological Effects
Phytol has various biochemical and physiological effects on the body. It has been shown to have a positive effect on lipid metabolism, which can reduce the risk of cardiovascular disease. Phytol has also been shown to have a positive effect on glucose metabolism, which can reduce the risk of type 2 diabetes. Additionally, phytol has been shown to have a positive effect on the immune system, which can enhance the body's ability to fight infections.
実験室実験の利点と制限
Phytol has various advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, phytol is a non-toxic compound that can be used in various experiments without causing harm to the researchers or the subjects. However, phytol also has some limitations for lab experiments. It is a hydrophobic compound that can be difficult to dissolve in water. Additionally, phytol can be expensive to synthesize, which can limit its use in some experiments.
将来の方向性
There are various future directions for the use of phytol in scientific research. One possible direction is the study of the effects of phytol on cancer cells. Phytol has been shown to have anti-inflammatory and antioxidant properties, which can potentially reduce the risk of cancer. Another possible direction is the study of the effects of phytol on the gut microbiome. Phytol has been shown to have a positive effect on gut health, which can potentially reduce the risk of various diseases, such as inflammatory bowel disease. Additionally, phytol can be used in the development of new drugs and therapies for various diseases, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, (2R)-2,5,5-Trimethylheptan-1-ol, also known as phytol, is a chemical compound that is widely used in scientific research due to its unique properties and applications. Phytol can be synthesized from chlorophyll, and it is used in the study of various biochemical and physiological processes in the body. Phytol has various advantages for lab experiments, but it also has some limitations. There are various future directions for the use of phytol in scientific research, such as the study of its effects on cancer cells and the gut microbiome.
合成法
Phytol can be synthesized from chlorophyll, which is a green pigment found in plants. The process involves the extraction of chlorophyll from the plant material, followed by the hydrolysis of chlorophyll to release phytol. The hydrolysis of chlorophyll can be achieved by using various methods, such as acid hydrolysis, enzymatic hydrolysis, or alkaline hydrolysis. After the hydrolysis, phytol can be purified by using various methods, such as column chromatography, recrystallization, or distillation.
特性
IUPAC Name |
(2R)-2,5,5-trimethylheptan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-10(3,4)7-6-9(2)8-11/h9,11H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFPTQIWXRIYDE-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)CC[C@@H](C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)
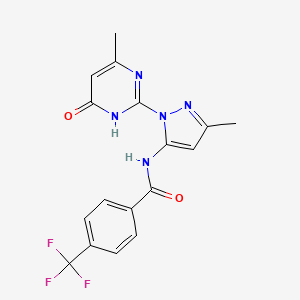
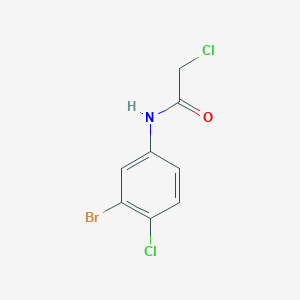
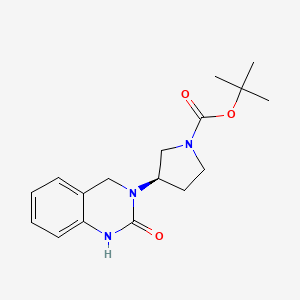

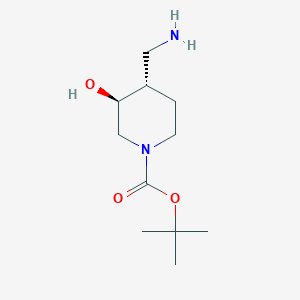
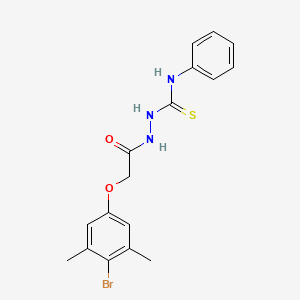
![6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2383426.png)

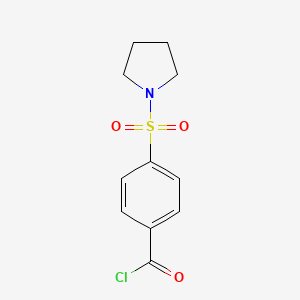


![2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole](/img/structure/B2383432.png)
